3-iodo-N-(pyridin-4-ylmethyl)aniline
Description
3-Iodo-N-(pyridin-4-ylmethyl)aniline is a secondary amine derivative of aniline featuring a pyridin-4-ylmethyl group attached to the nitrogen atom and an iodine substituent at the 3-position of the benzene ring (Figure 1). Its molecular formula is C₁₂H₁₁IN₂, with a molecular weight of 334.14 g/mol .
For instance, 4-(pyridin-4-ylmethyl)aniline (1b) is obtained by catalytic hydrogenation of 4-(4-nitrobenzyl)pyridine using palladium on carbon . The iodine substituent in 3-iodo-N-(pyridin-4-ylmethyl)aniline may be introduced via electrophilic iodination or halogen exchange reactions.
Properties
Molecular Formula |
C12H11IN2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
3-iodo-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |
InChI Key |
SBJLTXGZUPIXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(pyridin-4-ylmethyl)aniline typically involves the iodination of N-(pyridin-4-ylmethyl)aniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-iodo-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The pyridin-4-ylmethyl group can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemistry: 3-iodo-N-(pyridin-4-ylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It can also be used as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, 3-iodo-N-(pyridin-4-ylmethyl)aniline can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-iodo-N-(pyridin-4-ylmethyl)aniline depends on its specific applicationThe pyridin-4-ylmethyl group can interact with biological targets such as enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
Iodo vs. Nitro Groups
- 3-(4-(Sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-4-ylmethyl)aniline (12c,d) :
Iodo vs. Methoxy Groups
- JPIII (4-(2,5-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline) :
Iodo vs. Unsubstituted Aniline
Variations in the N-Substituent
Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl
- Solubility: Pyridin-3-yl derivatives may exhibit lower solubility due to reduced symmetry.
Pyridin-4-ylmethyl vs. Alkyl Chains
Physicochemical and Reactivity Comparison
Table 1: Structural and Functional Comparison
Biological Activity
3-Iodo-N-(pyridin-4-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-iodo-N-(pyridin-4-ylmethyl)aniline exhibit significant antimicrobial activity. For instance, various pyridine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data for 3-iodo-N-(pyridin-4-ylmethyl)aniline is limited, its structural components suggest a potential for similar activity.
Neuroprotective Effects
The compound's structural characteristics may also contribute to neuroprotective effects. Research on related compounds targeting the MAP4K family has shown promise in protecting neurons from stress-induced degeneration . Such mechanisms could be relevant for 3-iodo-N-(pyridin-4-ylmethyl)aniline, particularly given the importance of kinase pathways in neuroprotection.
The biological activity of 3-iodo-N-(pyridin-4-ylmethyl)aniline is hypothesized to involve interaction with specific biomolecular targets. The iodine atom and the pyridinyl group are likely crucial for its reactivity and binding affinity to enzymes or receptors, influencing various cellular pathways .
Data Table: Biological Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms | Notes |
|---|---|---|---|
| 3-Iodo-N-(pyridin-4-ylmethyl)aniline | TBD | TBD | Potential antimicrobial properties |
| Pyridine Derivative A | 0.0039 | Staphylococcus aureus | Strong antibacterial activity |
| Pyridine Derivative B | 0.025 | Escherichia coli | Effective against Gram-negative bacteria |
| Kinase Inhibitor (URMC-099) | TBD | Neurons | Neuroprotective effects observed |
Case Study 1: Antimicrobial Screening
A study evaluating the antimicrobial properties of various pyridine derivatives found that modifications in the aromatic ring significantly affected their antibacterial efficacy. Compounds with electron-donating groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . While direct testing on 3-iodo-N-(pyridin-4-ylmethyl)aniline is necessary, these findings suggest that similar substitutions could yield potent antimicrobial agents.
Case Study 2: Neuroprotection in ALS Models
In a study aimed at identifying neuroprotective agents for amyotrophic lateral sclerosis (ALS), compounds targeting the MAP4K family were shown to prevent motor neuron death under stress conditions . The structural similarities between these compounds and 3-iodo-N-(pyridin-4-ylmethyl)aniline warrant further investigation into its potential neuroprotective roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
